Cas no 872521-99-8 ((2S)-4,6-dioxo-2-Piperidinecarboxylic acid)

(2S)-4,6-Dioxo-2-piperidinecarboxylic acid is a chiral piperidine derivative characterized by its ketone and carboxylic acid functional groups. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of enantioselective catalysts and bioactive molecules. Its rigid, bicyclic-like structure enhances stereochemical control in asymmetric reactions. The presence of both electrophilic (ketone) and nucleophilic (carboxylate) moieties allows for versatile reactivity, facilitating further derivatization. High purity and well-defined stereochemistry make it suitable for applications requiring precise molecular configurations. Its stability under standard conditions ensures reliable handling and storage, supporting its use in advanced synthetic methodologies.
(2S)-4,6-dioxo-2-Piperidinecarboxylic acid structure
872521-99-8 structure
商品名:(2S)-4,6-dioxo-2-Piperidinecarboxylic acid
CAS番号:872521-99-8
MF:C6H7NO4
メガワット:157.12408
CID:1120000
PubChem ID:9549046

(2S)-4,6-dioxo-2-Piperidinecarboxylic acid 化学的及び物理的性質

名前と識別子

    • (2S)-4,6-dioxo-2-Piperidinecarboxylic acid
    • EN300-6772244
    • 2885-47-4
    • (2S)-4,6-dioxopiperidine-2-carboxylic Acid
    • 4,6-dioxo-piperidine-2-(s)-carboxylic acid
    • 872521-99-8
    • (2S)-4,6-dioxopiperidine-2-carboxylicacid
    • (S)-4,6-Dioxopiperidine-2-carboxylic acid
    • インチ: InChI=1S/C6H7NO4/c8-3-1-4(6(10)11)7-5(9)2-3/h4H,1-2H2,(H,7,9)(H,10,11)/t4-/m0/s1
    • InChIKey: JIOAUMVDGKPIAF-BYPYZUCNSA-N
    • ほほえんだ: C1C(NC(=O)CC1=O)C(=O)O

計算された属性

  • せいみつぶんしりょう: 157.03750770g/mol
  • どういたいしつりょう: 157.03750770g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.5Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.2

(2S)-4,6-dioxo-2-Piperidinecarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6772244-10.0g
(2S)-4,6-dioxopiperidine-2-carboxylic acid
872521-99-8 95.0%
10.0g
$3929.0 2025-03-12
Aaron
AR028Z3F-250mg
(2S)-4,6-dioxopiperidine-2-carboxylicacid
872521-99-8 95%
250mg
$647.00 2025-02-17
Aaron
AR028Z3F-5g
(2S)-4,6-dioxopiperidine-2-carboxylicacid
872521-99-8 95%
5g
$3669.00 2023-12-15
1PlusChem
1P028YV3-1g
(2S)-4,6-dioxopiperidine-2-carboxylicacid
872521-99-8 95%
1g
$1192.00 2024-04-20
1PlusChem
1P028YV3-50mg
(2S)-4,6-dioxopiperidine-2-carboxylicacid
872521-99-8 95%
50mg
$315.00 2024-04-20
1PlusChem
1P028YV3-2.5g
(2S)-4,6-dioxopiperidine-2-carboxylicacid
872521-99-8 95%
2.5g
$2276.00 2024-04-20
Aaron
AR028Z3F-100mg
(2S)-4,6-dioxopiperidine-2-carboxylicacid
872521-99-8 95%
100mg
$461.00 2025-02-17
Enamine
EN300-6772244-0.1g
(2S)-4,6-dioxopiperidine-2-carboxylic acid
872521-99-8 95.0%
0.1g
$317.0 2025-03-12
Enamine
EN300-6772244-0.5g
(2S)-4,6-dioxopiperidine-2-carboxylic acid
872521-99-8 95.0%
0.5g
$713.0 2025-03-12
1PlusChem
1P028YV3-5g
(2S)-4,6-dioxopiperidine-2-carboxylicacid
872521-99-8 95%
5g
$3338.00 2024-04-20

(2S)-4,6-dioxo-2-Piperidinecarboxylic acid 関連文献

(2S)-4,6-dioxo-2-Piperidinecarboxylic acidに関する追加情報

Introduction to (2S)-4,6-dioxo-2-Piperidinecarboxylic acid (CAS No. 872521-99-8)

(2S)-4,6-dioxo-2-Piperidinecarboxylic acid (CAS No. 872521-99-8) is a compound of significant interest in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound, also known as (2S)-Piperidine-2,4,6-trione carboxylic acid, is a chiral molecule with unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.

The (2S)-4,6-dioxo-2-Piperidinecarboxylic acid molecule is characterized by its piperidine ring with two ketone groups and a carboxylic acid group. The presence of these functional groups imparts specific reactivity and solubility properties, making it a versatile building block in chemical synthesis. The chiral center at the 2-position of the piperidine ring further adds to its utility in enantioselective reactions and the preparation of chiral drugs.

Recent studies have highlighted the potential applications of (2S)-4,6-dioxo-2-Piperidinecarboxylic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The researchers synthesized a series of (2S)-4,6-dioxo-2-Piperidinecarboxylic acid derivatives and evaluated their biological activities using in vitro and in vivo models. The results showed that these derivatives effectively inhibited the proliferation of cancer cells and reduced inflammation in animal models.

In another study published in the Bioorganic & Medicinal Chemistry Letters, scientists explored the use of (2S)-4,6-dioxo-2-Piperidinecarboxylic acid as a scaffold for the design of new antibiotics. The researchers designed and synthesized several analogs with modified side chains and evaluated their antibacterial activity against multidrug-resistant bacteria. The findings indicated that certain derivatives exhibited strong antibacterial activity, suggesting potential applications in combating antibiotic-resistant infections.

The structural versatility of (2S)-4,6-dioxo-2-Piperidinecarboxylic acid also makes it an attractive candidate for use in peptide synthesis. A recent review article in the European Journal of Organic Chemistry discussed the role of this compound as a key intermediate in the synthesis of cyclic peptides with enhanced stability and bioavailability. The review highlighted several examples where (2S)-4,6-dioxo-2-Piperidinecarboxylic acid was used to introduce specific functional groups into peptide sequences, leading to improved pharmacological properties.

Moreover, (2S)-4,6-dioxo-2-Piperidinecarboxylic acid has been investigated for its potential use in materials science. A study published in the Journal of Materials Chemistry B explored the self-assembly behavior of this compound and its derivatives. The researchers found that these molecules could form well-defined nanostructures under certain conditions, which could have applications in drug delivery systems and nanotechnology.

The synthesis of (2S)-4,6-dioxo-2-Piperidinecarboxylic acid typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the cyclization of an appropriate amino acid derivative followed by oxidation to form the desired product. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes for producing this compound on both laboratory and industrial scales.

In conclusion, (2S)-4,6-dioxo-2-Piperidinecarboxylic acid (CAS No. 872521-99-8) is a versatile compound with a wide range of applications in pharmaceutical research, materials science, and organic synthesis. Its unique structural features and functional groups make it an important intermediate for the development of novel therapeutic agents and advanced materials. Ongoing research continues to uncover new possibilities for this intriguing molecule, further solidifying its importance in various scientific disciplines.

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